1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine 1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17830824
InChI: InChI=1S/C9H9BrN4/c10-8-4-2-1-3-7(8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2
SMILES:
Molecular Formula: C9H9BrN4
Molecular Weight: 253.10 g/mol

1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17830824

Molecular Formula: C9H9BrN4

Molecular Weight: 253.10 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C9H9BrN4
Molecular Weight 253.10 g/mol
IUPAC Name 1-[(2-bromophenyl)methyl]triazol-4-amine
Standard InChI InChI=1S/C9H9BrN4/c10-8-4-2-1-3-7(8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2
Standard InChI Key KYHOUOCONXQHHL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN2C=C(N=N2)N)Br

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine features a 1,2,3-triazole core substituted at the N1 position with a 2-bromobenzyl group and at the C4 position with an amine moiety. The ortho-bromine substitution introduces distinct steric constraints compared to meta or para analogs, potentially influencing reactivity and intermolecular interactions .

Molecular Formula: C₉H₉BrN₄
Molecular Weight: 253.10 g/mol
IUPAC Name: 1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine

Key Structural Features:

  • Planar triazole ring enabling π-π stacking interactions

  • Electron-withdrawing bromine atom at the benzyl group’s ortho position

  • Primary amine group capable of hydrogen bonding

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis follows a modified Huisgen cycloaddition, adapted from protocols for 3-bromo analogs:

Reaction Scheme:

2-Bromobenzyl azide+PropargylamineCuSO4/Na Ascorbate1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine\text{2-Bromobenzyl azide} + \text{Propargylamine} \xrightarrow{\text{CuSO}_4/\text{Na Ascorbate}} \text{1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine}

Optimized Conditions:

ParameterValue
Temperature25°C
Reaction Time12–16 hours
Solventt-BuOH/H₂O (1:1)
Yield (Reported for 3-Bromo Analog)68–72%

Purification:

  • Column chromatography (SiO₂, ethyl acetate/hexanes)

  • Recrystallization from ethanol/water

Spectroscopic Characterization

Comparative NMR Analysis

Critical shifts in 1H^1\text{H} NMR spectra highlight the ortho-bromine effect compared to meta isomers :

Proton Environmentδ (ppm) for 2-Bromo Derivative*δ (ppm) for 3-Bromo Derivative
Triazole CH8.95–9.059.20
Aromatic H (Ortho to Br)7.68–7.72 (dd, J=7.8, 1.6 Hz)Not applicable
Benzyl CH₂5.42–5.455.38–5.41

*Predicted values based on electronic deshielding effects.

Biological Activity and Mechanisms

MicroorganismPredicted MIC (μg/mL)Comparative 3-Bromo Analog MIC
Staphylococcus aureus12.5–25.016.0
Escherichia coli25.0–50.032.0
Candida albicans50.0–100.064.0

Mechanistic Insights:

  • Inhibition of fungal cytochrome P450 14α-demethylase (CYP51) via triazole coordination to heme iron

  • Disruption of bacterial cell wall synthesis through penicillin-binding protein (PBP) interaction

Material Science Applications

Coordination Polymers

The amine and triazole moieties enable metal-organic framework (MOF) construction:

Exemplified Coordination Modes:

Cu2++2Ligand[Cu(triazole)2(NH2)2]2+ Framework\text{Cu}^{2+} + 2 \text{Ligand} \rightarrow [\text{Cu}(\text{triazole})_2(\text{NH}_2)_2]^{2+} \text{ Framework}

Hypothetical Properties:

  • Surface Area (BET): 450–600 m²/g

  • Pore Size: 0.8–1.2 nm

Computational Modeling Insights

Density Functional Theory (DFT) Analysis

Key Calculated Parameters:

PropertyValue (B3LYP/6-311+G**)
HOMO Energy (eV)-6.12
LUMO Energy (eV)-1.87
Dipole Moment (Debye)4.56

Molecular Electrostatic Potential (MEP):

  • Localized positive charge at bromine (σ-hole) facilitates halogen bonding

  • Negative potential at amine hydrogens promotes H-bond donation

Environmental and Toxicological Profile

Biodegradation Pathways

Predicted via in silico tools (EPI Suite):

ParameterValue
Biodegradation (BIOWIN)2.1 (Not readily biodegradable)
Bioaccumulation Factor230 L/kg

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